4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and cardiovascular conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing neurotransmitter levels and improving cognitive function . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share a similar core structure and exhibit diverse pharmacological activities.
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Uniqueness
4-[({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C22H25N5O2/c1-25-11-10-16(12-22(25)28)13-26(2)17-14-27(15-17)21-9-8-19(23-24-21)18-6-4-5-7-20(18)29-3/h4-12,17H,13-15H2,1-3H3 |
InChI Key |
GHYOFBCGCYVNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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